5,7-Dihydroxytryptamine

Descripción

Classification as a Selective Serotonergic Neurotoxin

5,7-Dihydroxytryptamine is classified as a selective serotonergic neurotoxin. nih.govwikipedia.orgwikipedia.orglu.se This selectivity is primarily attributed to its high affinity for the serotonin (B10506) transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. wikipedia.org Once administered, 5,7-DHT is recognized and actively transported into serotonergic neurons via SERT.

Inside the neuron, 5,7-DHT undergoes auto-oxidation, a process that generates reactive oxygen species (ROS) and quinonoid intermediates. nih.gov These highly reactive molecules can then covalently bind to and damage essential intracellular macromolecules, ultimately leading to the degeneration and death of the serotonergic neuron. nih.gov

While 5,7-DHT is highly selective for serotonin neurons, it can also affect norepinephrine (B1679862) neurons to some extent. wikipedia.org To enhance its specificity for the serotonergic system, it is frequently co-administered with a norepinephrine reuptake inhibitor, such as desipramine (B1205290). wikipedia.orgif-pan.krakow.pl Desipramine blocks the norepinephrine transporter, thereby preventing the uptake of 5,7-DHT into noradrenergic neurons and isolating its neurotoxic effects primarily to the serotonergic system. wikipedia.orgif-pan.krakow.pl

Historical Context of Neurotoxin Development for Serotonin System Studies

The development of selective neurotoxins for studying specific neurotransmitter systems marked a significant turning point in neurobiological research. The journey towards understanding the serotonin system through targeted lesions began in the wake of the discovery and successful application of 6-hydroxydopamine (6-OHDA) for the study of catecholaminergic systems in the late 1960s. psu.edu The effectiveness of 6-OHDA in selectively destroying dopamine (B1211576) and norepinephrine neurons spurred the search for analogous tools for the serotonin system.

In the early 1970s, researchers identified 5,6-dihydroxytryptamine (B1219781) (5,6-DHT) and subsequently this compound as potent serotonergic neurotoxins. wikipedia.orgif-pan.krakow.plpsu.edu These compounds were found to be structural analogs of serotonin that, like 6-OHDA for catecholamines, could be taken up into their target neurons and induce degeneration. psu.edu The introduction of 5,7-DHT in 1972 provided a valuable tool that indirectly helped to prove the involvement of serotonin in a multitude of functions within the central nervous system. if-pan.krakow.pl A symposium organized by the New York Academy of Sciences in 1978, titled "Serotonin Neurotoxins," highlighted the rapid progress made in understanding the role of serotonin within just a few years of the introduction of these neurotoxic tools. if-pan.krakow.pl

Comparative Analysis with Related Neurotoxins (e.g., 5,6-Dihydroxytryptamine, 6-Hydroxydopamine)

The utility of this compound as a research tool is best understood in comparison to other commonly used neurotoxins, particularly its close relative, 5,6-dihydroxytryptamine, and the catecholaminergic neurotoxin, 6-hydroxydopamine.

5,6-Dihydroxytryptamine (5,6-DHT): Like 5,7-DHT, 5,6-DHT is a selective serotonergic neurotoxin that is taken up by the serotonin transporter. wikipedia.org However, 5,6-DHT is generally considered to be more toxic and less selective than 5,7-DHT. wikipedia.org At higher doses, 5,6-DHT can cause non-specific tissue damage and also exhibits toxicity towards dopaminergic and noradrenergic neurons. wikipedia.orglu.se This has led to 5,7-DHT being the more preferred neurotoxin for selectively lesioning the serotonergic system in many research applications. wikipedia.org

6-Hydroxydopamine (6-OHDA): This neurotoxin is the catecholaminergic counterpart to the dihydroxytryptamines. wikipedia.org It is selectively taken up by dopamine and norepinephrine transporters, leading to the destruction of these neurons. psu.edu The mechanism of toxicity for 6-OHDA is also believed to involve the generation of reactive oxygen species and quinone metabolites. nih.gov The key difference lies in their target systems: while 5,7-DHT (especially with desipramine pretreatment) primarily targets serotonin neurons, 6-OHDA is specific to catecholaminergic neurons. nih.govwikipedia.org This specificity allows researchers to dissect the distinct roles of these different monoamine systems in the brain.

Interactive Data Table: Comparison of Neurotoxins

| Feature | This compound (5,7-DHT) | 5,6-Dihydroxytryptamine (5,6-DHT) | 6-Hydroxydopamine (6-OHDA) |

| Primary Target | Serotonergic Neurons | Serotonergic Neurons | Catecholaminergic (Dopamine and Norepinephrine) Neurons |

| Mechanism of Uptake | Serotonin Transporter (SERT) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) |

| Mechanism of Toxicity | Auto-oxidation, generation of reactive oxygen species and quinonoid intermediates | Auto-oxidation, generation of reactive oxygen species and quinonoid intermediates | Auto-oxidation, generation of reactive oxygen species and quinone metabolites |

| Selectivity | High for serotonergic neurons, especially with desipramine co-administration | Relatively selective for serotonergic neurons, but can affect catecholaminergic neurons and cause non-specific damage at higher doses | High for catecholaminergic neurons |

| Historical Introduction | Early 1970s | Early 1970s | Late 1960s |

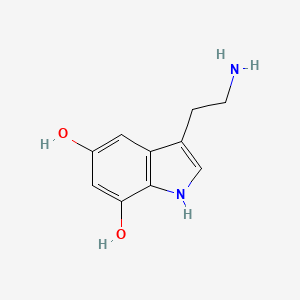

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWHQTNFZDTKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185285 | |

| Record name | 5,7-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31363-74-3 | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31363-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-1H-indole-5,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DIHYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4K1D1H82S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of 5,7 Dihydroxytryptamine Induced Neurotoxicity

Selective Neuronal Uptake Mechanisms

The initial and critical step in 5,7-DHT-induced neurotoxicity is its entry into specific neuronal populations. This selectivity is largely dictated by the presence of monoamine transporters on the neuronal membrane.

Influence of Monoamine Uptake Inhibitors on Selectivity (e.g., Desipramine)

While 5,7-DHT shows a preference for serotonergic neurons, it is not entirely selective and can also be taken up by noradrenergic neurons, leading to their depletion. wikipedia.org To enhance its selectivity for serotonergic neurons, 5,7-DHT is often co-administered with a norepinephrine (B1679862) uptake inhibitor, such as desipramine (B1205290). wikipedia.orgnih.gov Desipramine blocks the norepinephrine transporter (NET), thereby preventing the uptake of 5,7-DHT into noradrenergic neurons and sparing them from its toxic effects. wikipedia.orgnih.gov This pharmacological strategy has been crucial in utilizing 5,7-DHT as a tool to specifically study the serotonergic system. nih.govjci.org Research has consistently shown that pretreatment with desipramine effectively prevents the 5,7-DHT-induced depletion of norepinephrine without affecting the depletion of serotonin (B10506). nih.govnih.gov

Intracellular Bioactivation and Oxidative Stress

Once inside the neuron, 5,7-DHT undergoes a series of chemical transformations that lead to the production of highly reactive and toxic molecules. This process of bioactivation is central to its neurodegenerative effects.

Autoxidation Pathways and Reactive Intermediate Formation (e.g., Quinones, Semiquinones)

The presence of two hydroxyl groups on the indole (B1671886) ring of 5,7-DHT makes it susceptible to autoxidation. This process involves the spontaneous oxidation of the molecule, leading to the formation of reactive intermediates, primarily quinonoid species. nih.gov At physiological pH, it is proposed that carbanions of 5,7-DHT act as electron donors, resulting in the formation of C(4)- and C(6)-centered free radical superoxide (B77818) complexes. nih.gov These highly reactive quinones and semiquinones can then covalently bind to essential intracellular macromolecules, such as proteins, disrupting their function and leading to neuronal damage. One of the ultimate products of this autoxidation is 5-hydroxytryptamine-4,7-dione, which has been shown to be an even more potent neurotoxin than 5,7-DHT itself. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS) and Free Radicals (e.g., Superoxide Radical Anion, Hydroxyl Radical)

A significant consequence of 5,7-DHT autoxidation is the generation of various reactive oxygen species (ROS) and free radicals. The reaction pathways involved in the formation of quinonoid species also produce cytotoxic byproducts like the superoxide radical anion (O₂⁻). nih.govresearchgate.net The effects of 5,7-DHT on noradrenergic neurons, for instance, may be partly dependent on the formation of hydrogen peroxide and associated oxy-radicals generated by monoamine oxidase (MAO). nih.gov This production of ROS induces a state of oxidative stress within the neuron, overwhelming its antioxidant defense mechanisms.

Molecular and Cellular Consequences of Oxidative Damage

The accumulation of reactive intermediates and ROS triggers a cascade of detrimental events at the molecular and cellular levels, ultimately leading to neuronal death. The covalent modification of essential proteins by quinonoid intermediates disrupts critical cellular processes. The oxidative stress induced by ROS leads to widespread damage to cellular components, including lipid peroxidation of membranes and damage to DNA and mitochondria. jneurosci.org In cultured serotonergic neurons, exposure to 5,7-DHT leads to a characteristic "pruning" of axons and dendrites, indicative of retrograde axonal degeneration. nih.gov This culminates in apoptotic processes and the selective degeneration of serotonergic neurons.

Interactive Data Table: Effects of Monoamine Uptake Inhibitors on 5,7-DHT Neurotoxicity

| Drug | Target Transporter | Effect on 5,7-DHT Uptake | Consequence for Neuronal Survival |

| Desipramine | Norepinephrine Transporter (NET) | Blocks uptake into noradrenergic neurons | Protects noradrenergic neurons, enhances selectivity for serotonergic neurons wikipedia.orgnih.gov |

| Fluoxetine | Serotonin Transporter (SERT) | Reduces uptake into serotonergic neurons (in some models) | Can provide partial protection to serotonergic neurons nih.govresearchgate.net |

| Chlorimipramine | SERT and NET | Reduces uptake into both serotonergic and noradrenergic neurons | Can reduce the depletion of both serotonin and norepinephrine nih.govnih.gov |

Interactive Data Table: Key Reactive Species in 5,7-DHT Neurotoxicity

| Reactive Species | Method of Generation | Cellular Target | Consequence |

| Quinones/Semiquinones | Autoxidation of 5,7-DHT nih.gov | Neuronal proteins and other macromolecules | Covalent binding, disruption of function |

| Superoxide Radical Anion (O₂⁻) | Byproduct of autoxidation nih.gov | Various cellular components | Induces oxidative stress |

| Hydrogen Peroxide (H₂O₂) | Potentially via MAO activity nih.gov | Cellular components | Contributes to oxidative stress |

| 5-Hydroxytryptamine-4,7-dione | Product of 5,7-DHT oxidation nih.govnih.gov | Neuronal components | Potent neurotoxicity nih.gov |

Protein and DNA Alkylation

A fundamental aspect of 5,7-dihydroxytryptamine's neurotoxicity is its chemical reactivity, particularly its tendency to undergo autoxidation. This process results in the formation of highly reactive quinonoid intermediates, including quinones and semiquinones. These electrophilic species can readily react with nucleophilic sites on cellular macromolecules, leading to the formation of covalent bonds, a process known as alkylation.

The primary targets for this alkylation are proteins and DNA. The covalent binding of 5,7-DHT oxidation products to proteins can significantly alter their structure and function. This can inactivate enzymes crucial for neuronal survival and function, disrupt cytoskeletal components, and interfere with other essential cellular processes. Similarly, the alkylation of DNA can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, and may trigger pathways leading to cell death if the damage is too extensive to be repaired. This covalent modification of essential biomolecules is a key initiating event in the cascade of cellular damage induced by 5,7-DHT.

Depletion of Intracellular Antioxidants (e.g., Glutathione (B108866), Cysteine, Ascorbate)

The neurotoxic effects of this compound are intrinsically linked to the induction of oxidative stress. The autoxidation of 5,7-DHT not only produces reactive quinones but also generates reactive oxygen species (ROS), such as hydrogen peroxide. nih.govnih.gov This surge in ROS can overwhelm the cell's natural antioxidant defense systems, leading to a state of oxidative stress where cellular components are vulnerable to oxidative damage.

A critical consequence of this oxidative onslaught is the depletion of key intracellular antioxidants. These molecules are essential for neutralizing ROS and protecting the cell from oxidative damage.

Glutathione (GSH): This is a major cellular antioxidant that can directly scavenge free radicals and is a cofactor for several antioxidant enzymes. The reactive quinones formed from 5,7-DHT can react with and deplete cellular stores of GSH. nih.gov

Cysteine: This amino acid is a precursor for glutathione synthesis and also possesses antioxidant properties due to its thiol group. Studies have shown that low molecular weight thiol adducts of autoxidized 5,7-DHT, such as those formed with cysteine, are themselves prone to autoxidation and redox cycling, further perpetuating oxidative stress. psu.edudntb.gov.ua Pretreatment with cysteine has been found to prevent the depletion of serotonin caused by neurotoxins that induce oxidative stress, suggesting that cysteine is consumed in the process of detoxification. core.ac.uk

Ascorbate (B8700270) (Vitamin C): This is another important water-soluble antioxidant that can neutralize a wide range of ROS. Research has indicated that pretreatment with ascorbate can mitigate the neurotoxic effects of compounds that, like 5,7-DHT, cause oxidative stress, implying that ascorbate is depleted during the detoxification of such neurotoxins. core.ac.uk

The depletion of these crucial antioxidants leaves the neuron vulnerable to widespread oxidative damage to lipids, proteins, and nucleic acids, contributing significantly to the neurotoxic outcome.

Neuronal Damage and Apoptosis Induction

The culmination of protein and DNA alkylation, and the severe oxidative stress caused by the depletion of antioxidants, is significant neuronal damage that can trigger programmed cell death, or apoptosis. 5,7-DHT-induced apoptosis has been observed in neuronal cell cultures and is a key mechanism of its neurotoxicity.

The process of apoptosis is a highly regulated cascade of molecular events. In the context of 5,7-DHT neurotoxicity, this is thought to involve:

Mitochondrial Dysfunction: Mitochondria are central to cellular energy production and are also key regulators of apoptosis. Oxidative stress induced by 5,7-DHT can damage mitochondrial components, leading to mitochondrial dysfunction. researchgate.netnih.govresearchgate.net This can manifest as impaired energy metabolism and the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Caspase Activation: The execution phase of apoptosis is mediated by a family of proteases called caspases. Studies have shown that 5,7-DHT can induce the activation of key executioner caspases, such as caspase-3. nih.gov Once activated, these caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.

The induction of apoptosis represents the final common pathway through which 5,7-DHT eliminates serotonergic neurons.

Hypoxia as a Contributory Factor

The neurotoxic effects of this compound can be exacerbated by conditions of low oxygen, or hypoxia. psu.edu Hypoxia is known to enhance the radical-induced toxicity of redox-cycling quinone and semiquinone systems, such as those generated from the autoxidation of 5,7-DHT. psu.edu This suggests that in an environment with limited oxygen, the damaging potential of the reactive species produced by 5,7-DHT is amplified.

Furthermore, there is evidence that the serotonergic system itself plays a role in the physiological response to hypoxia. Studies have shown that the elimination of medullary serotonergic neurons, which can be achieved through the administration of 5,7-DHT, can delay arousal and decrease the respiratory response to repeated episodes of hypoxia in neonatal animals. dbcls.jp This indicates a complex interplay where 5,7-DHT can both be potentiated by and influence the response to hypoxic conditions.

Retrograde Axonal Degeneration and "Pruning Effect" Hypothesis

A distinctive feature of this compound-induced neurotoxicity is the pattern of neuronal degeneration it produces. Following its uptake into serotonergic neurons, 5,7-DHT causes a retrograde axonal degeneration. nih.govnih.gov This means that the damage begins at the axon terminals and progresses back towards the cell body.

This process has led to the formulation of the "pruning effect" hypothesis. karger.comscispace.comcapes.gov.brkarger.com This hypothesis posits that developing or regenerating serotonergic neurons are programmed to maintain a certain total volume of their axonal arborizations. When distant axon terminals are destroyed by 5,7-DHT, the neuron attempts to compensate for this loss. This results in a characteristic pattern of neuroplasticity:

Denervation of Distant Regions: Brain regions that are far from the serotonergic cell bodies in the raphe nuclei, such as the cerebral cortex and spinal cord, experience a marked and long-lasting loss of serotonergic nerve terminals. karger.comscispace.comcapes.gov.brkarger.com

Hyperinnervation of Proximal Regions: In contrast, brain regions closer to the cell bodies, like the mesencephalon, pons, and medulla, exhibit an increase in the density of serotonergic axons. karger.comscispace.comcapes.gov.brkarger.com This is thought to be a result of collateral sprouting from the surviving portions of the lesioned axons.

This "pruning" of the distal axonal branches and the subsequent sprouting of more proximal branches represents a significant reorganization of the serotonergic circuitry in response to the neurotoxic insult.

Methodological Paradigms and Experimental Considerations in 5,7 Dihydroxytryptamine Application

Routes of Administration in Animal Models

The method chosen for delivering 5,7-DHT to the central nervous system (CNS) is a critical determinant of the location and extent of the resulting serotonergic lesion. Researchers select a specific route based on the experimental question, aiming for either widespread or localized depletion of 5-HT.

Intracerebroventricular (ICV) injection is a commonly used method to achieve widespread depletion of serotonin (B10506) throughout the brain. oup.comnih.govnottingham.ac.uk By administering 5,7-DHT directly into the cerebral ventricles, the neurotoxin is distributed throughout the ventricular system and diffuses into the brain parenchyma, affecting various brain regions. nih.govnih.gov This technique is particularly useful for studying the global roles of serotonin in behaviors and physiological functions. nottingham.ac.uk

For instance, a study in mice demonstrated that a single ICV injection of 5,7-DHT led to a significant reduction in 5-HT levels in both the cortex (70% depletion) and the mid/hindbrain (64% depletion). nih.gov Another study in rats reported that ICV administration of 5,7-DHT produced a substantial and selective decrease in brain 5-HT levels, with an 87% reduction in the frontal cortex. oup.com The extent of the depletion can be dose-dependent, allowing for graded manipulations of the serotonergic system. nih.gov Research has shown that widespread depletion of brain 5-HT through ICV injection of 5,7-DHT can impair the acquisition of working memory tasks in rats. nottingham.ac.uk

For more localized and specific lesioning of serotonergic neurons within a particular brain region, intracerebral injections using stereotaxic surgery are the preferred method. jove.comnih.govcapes.gov.br This technique allows for the precise delivery of 5,7-DHT into discrete brain nuclei, such as the dorsal raphe nucleus (DRN), the primary source of serotonergic innervation to the forebrain. jove.comnih.gov

A key advantage of this approach is the ability to investigate the region-specific functions of serotonin. For example, stereotaxic injection of 5,7-DHT directly into the DRN of mice has been shown to destroy over 70% of serotonergic neurons in that nucleus, leading to alterations in anxiety-associated behaviors. jove.comnih.gov To avoid damaging overlying structures like the superior sagittal sinus when targeting midline structures like the DRN, angled injection approaches are often employed. jove.comnih.gov Studies have also utilized intracerebral injections to target other areas, such as the amygdala, to examine the role of serotonin in fear and anxiety. researchgate.net Furthermore, infusions into the nucleus accumbens core and shell have been used to investigate the role of serotonin in processing irrelevant stimuli. nih.gov

Intrathecal (i.t.) administration involves injecting 5,7-DHT directly into the subarachnoid space surrounding the spinal cord. tandfonline.comnih.govnih.gov This route is specifically employed to target and deplete serotonergic neurons within the spinal cord, which are crucial for modulating sensory information, including pain. nih.govresearchgate.net

Research has demonstrated that i.t. injection of 5,7-DHT effectively depletes spinal 5-HT levels. nih.govresearchgate.net This method has been used to investigate the role of descending serotonergic pathways in nociception. nih.govnih.gov For example, studies have shown that i.t. administration of 5,7-DHT can attenuate the analgesic effects of morphine and substance P. nih.gov This route allows for the specific examination of the spinal serotonergic system's functions, separate from those in the brain. tandfonline.com

In neonatal animals, systemic administration of 5,7-DHT, such as through subcutaneous or intracisternal injections, can be used to study the role of serotonin in brain development. if-pan.krakow.plnih.govnih.gov During early postnatal periods, the blood-brain barrier is not fully formed, allowing systemically administered 5,7-DHT to enter the CNS and induce long-lasting changes in the serotonergic system. if-pan.krakow.plnih.gov

For example, subcutaneous administration of 5,7-DHT in neonatal hamsters resulted in a significant depletion of serotonin in the cortex. nih.gov Similarly, intracisternal injections in 3-day-old rats led to a marked depletion of brain 5-HT that persisted into adulthood. if-pan.krakow.pl This approach is valuable for creating animal models to explore the neurodevelopmental hypothesis of psychiatric disorders, suggesting that early-life alterations in the serotonin system can lead to behavioral changes later in life. if-pan.krakow.plresearchgate.net

Interactive Data Table: Effects of 5,7-DHT Administration on Serotonin Levels

| Administration Route | Species | Target Region/Extent | 5-HT Depletion (%) | Reference |

| Intracerebroventricular | Mouse | Cortex | 70 | nih.gov |

| Intracerebroventricular | Mouse | Mid/Hindbrain | 64 | nih.gov |

| Intracerebroventricular | Rat | Frontal Cortex | 87 | oup.com |

| Intracerebral (Stereotaxic) | Mouse | Dorsal Raphe Nucleus | >70 | jove.comnih.gov |

| Intrathecal | Rat | Spinal Cord | >75 | nih.gov |

| Neonatal Systemic | Hamster | Cortex | Marked Depletion | nih.gov |

| Neonatal Systemic | Rat | Multiple Brain Areas | Marked Depletion | if-pan.krakow.pl |

Intrathecal Administration

Achieving Serotonergic Selectivity

A significant challenge in using 5,7-DHT is its potential toxicity to other monoaminergic neurons, particularly noradrenergic (norepinephrine-releasing) neurons. oup.comnih.gov To enhance the selectivity of 5,7-DHT for serotonergic neurons, pretreatment strategies with monoamine uptake blockers are essential. oup.com

The neurotoxic effects of 5,7-DHT are mediated by its uptake into neurons via the monoamine transporters. Since both serotonergic and noradrenergic neurons express these transporters, 5,7-DHT can damage both systems. nih.gov To prevent the uptake of 5,7-DHT into noradrenergic neurons, animals are often pretreated with a selective norepinephrine (B1679862) reuptake inhibitor, such as desipramine (B1205290). oup.comnih.gov

By blocking the norepinephrine transporter, desipramine effectively protects noradrenergic neurons from the toxic effects of 5,7-DHT, thereby increasing the selectivity of the lesion for the serotonergic system. oup.comnih.gov This strategy has been widely adopted in studies using 5,7-DHT. For instance, researchers have pretreated animals with desipramine before ICV, intracerebral, and neonatal administrations of 5,7-DHT to ensure the observed effects are primarily due to the loss of serotonergic, and not noradrenergic, neurons. if-pan.krakow.ploup.comnih.gov

In some experimental contexts, it is also necessary to protect dopaminergic neurons. In such cases, a selective dopamine (B1211576) reuptake inhibitor, like GBR12909, can be co-administered with desipramine prior to 5,7-DHT infusion. oup.comnih.gov This dual-pretreatment strategy ensures that the neurotoxic effects of 5,7-DHT are almost exclusively confined to the serotonergic system. oup.comnih.gov The efficacy of these pretreatment strategies is typically validated through post-lesion neurochemical analyses, which confirm the selective depletion of 5-HT while showing preserved levels of norepinephrine and dopamine. oup.com

Interactive Data Table: Pretreatment Strategies for 5,7-DHT Selectivity

| Pretreatment Agent | Target Transporter | Protected Neuron Type | Reference |

| Desipramine | Norepinephrine Transporter | Noradrenergic | oup.comnih.gov |

| GBR12909 | Dopamine Transporter | Dopaminergic | oup.comnih.gov |

| Pargyline (B1678468) | Monoamine Oxidase | Noradrenergic | nih.govnih.gov |

Differential Susceptibility of Monoaminergic Systems

The neurotoxin 5,7-dihydroxytryptamine (5,7-DHT) is widely utilized in research to induce lesions in serotonergic (5-HT) neurons. However, its effects are not entirely specific to the serotonin system, and a differential susceptibility among monoaminergic systems is well-documented. wikipedia.orgnih.govwikipedia.org

5,7-DHT administration leads to a significant reduction in brain serotonin levels. nih.gov It also affects noradrenergic neurons, causing a depletion of norepinephrine. wikipedia.orgnih.govnih.gov To achieve a more selective lesion of serotonergic neurons, researchers often pretreat animals with a norepinephrine reuptake inhibitor, such as desipramine. wikipedia.orgjneurosci.org This approach protects noradrenergic terminals from the neurotoxic effects of 5,7-DHT. wikipedia.org In contrast, the dopaminergic system appears to be largely spared from the direct neurotoxic effects of 5,7-DHT, with studies showing no significant alterations in dopamine concentrations. nih.govif-pan.krakow.pl However, some research indicates that interactions between the serotonin and dopamine systems may lead to secondary changes in dopamine and its metabolites in certain brain regions following a 5,7-DHT lesion. if-pan.krakow.pl

The mechanism underlying the noradrenergic-depleting effects of 5,7-DHT may involve the formation of hydrogen peroxide and associated oxy-radicals generated by monoamine oxidase (MAO), specifically the MAO-A isoform. nih.gov This is supported by findings that non-selective MAO inhibitors and selective MAO-A inhibitors can block these effects. nih.gov

Table 1: Effect of 5,7-DHT on Monoamine Levels in Different Brain Regions

| Brain Region | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |

| Frontal Cortex | ↓↓↓ if-pan.krakow.plnih.govoup.com | ↓ nih.govoup.com | ↔ if-pan.krakow.pl |

| Hippocampus | ↓↓↓ nih.govif-pan.krakow.plnih.gov | ↓ nih.gov | ↔ nih.gov |

| Striatum | ↓↓↓ if-pan.krakow.plnih.gov | ↔ nih.gov | ↔ if-pan.krakow.plnih.gov |

| Nucleus Accumbens | ↓ nih.gov | ↔ | ↑ (secondary effect) nih.gov |

Arrow directions indicate the change in monoamine levels (↓↓↓ significant depletion, ↓ depletion, ↔ no significant change, ↑ increase). Citations refer to supporting research.

Age-Dependent Effects of this compound Neurotoxicity

The neurotoxic impact of 5,7-DHT exhibits significant age-dependent variations. Studies comparing the effects of the neurotoxin in neonatal and adult animals have revealed differences in the susceptibility of serotonergic pathways.

Research has shown that neonatal administration of 5,7-DHT results in a marked and stable depletion of serotonin in various brain regions, including the frontal cortex, hippocampus, and striatum, which persists into adulthood. if-pan.krakow.plnih.gov However, some serotonergic projections in neonates appear to be more resilient to the neurotoxin's effects. For instance, the mesolimbic system, specifically the ventral tegmental area (VTA) and nucleus accumbens (NAc), shows greater resistance to 5,7-DHT-induced damage in the early postnatal period compared to adulthood. nih.govif-pan.krakow.plptbun.org.pl In adult rats, 5,7-DHT administration leads to a dramatic reduction of the serotonin transporter in all investigated brain areas, including the VTA and NAc. nih.govif-pan.krakow.pl

Conversely, some studies suggest that younger animals are more susceptible to the serotonin-depleting effects of 5,7-DHT than older animals. nih.gov This increased vulnerability in younger animals extends beyond the immediate neonatal period. nih.gov The reasons for these age-related differences in neurotoxicity are not fully understood but may be related to the developmental stage of the serotonergic neurons and their associated transporter systems at the time of toxin exposure. if-pan.krakow.pl

Table 2: Comparison of 5,7-DHT Effects in Neonatal vs. Adult Rats

| Brain Region | Neonatal Lesion (Effect in Adulthood) | Adult Lesion |

| Serotonin Transporter Density | ||

| Frontal Cortex | ↓↓↓ nih.gov | ↓↓↓ nih.gov |

| Hippocampus | ↓↓↓ nih.gov | ↓↓↓ nih.gov |

| Ventral Tegmental Area | ↔ nih.govif-pan.krakow.pl | ↓↓↓ nih.govif-pan.krakow.pl |

| Nucleus Accumbens | ↓/↔ nih.govif-pan.krakow.pl | ↓↓↓ nih.govif-pan.krakow.pl |

| Locomotor Activity | ||

| General Activity | Hypoactivity nih.gov | No effect nih.gov |

Arrow directions indicate the change in serotonin transporter density or locomotor activity (↓↓↓ significant depletion, ↓ depletion, ↔ no significant change). Citations refer to supporting research.

In Vitro Experimental Models for Neurotoxicity Evaluation

Primary neuronal cultures provide a valuable in vitro model for studying the direct neurotoxic effects of compounds like 5,7-DHT on specific neuronal populations. Fetal raphe neuronal cultures, which contain a significant proportion of serotonergic neurons, are particularly useful for this purpose. nih.govresearchgate.net These cultures can be maintained for extended periods, allowing for the investigation of both acute and chronic effects of neurotoxins. nih.gov In such systems, serotonergic neurons can be identified and their morphology and viability assessed using immunocytochemistry for specific markers like tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. nih.govresearchgate.net These models also allow for the study of protective mechanisms, such as the effect of serotonin reuptake inhibitors in mitigating 5,7-DHT toxicity. nih.govnih.gov

Another in vitro approach involves using induced pluripotent stem cell (iPSC)-derived human serotonergic neurons. frontiersin.orgfrontiersin.org This model offers the advantage of studying human-specific responses to neurotoxins. These iPSC-derived neurons have been shown to be sensitive to the selective neurotoxicity of 5,7-DHT, further validating their use in neurotoxicity screening and mechanistic studies. frontiersin.orgfrontiersin.org

In vitro models are well-suited for determining the concentration-dependent neurotoxicity of 5,7-DHT. By exposing neuronal cultures to a range of 5,7-DHT concentrations, researchers can establish a dose-response relationship for its toxic effects. nih.govnih.gov

Neurotoxicity can be quantified through various assays. The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a common indicator of cell death and shows a concentration-dependent increase following exposure to 5,7-DHT. nih.govresearchgate.net Morphological changes, such as the "pruning" of axons and dendrites, loss of axon terminals, and retrograde axonal degeneration, can be observed and quantified through immunocytochemistry. nih.govresearchgate.net Studies have demonstrated that increasing concentrations of 5,7-DHT lead to a greater loss of serotonergic neurons in culture. nih.govfrontiersin.org For example, in fetal raphe cultures, exposure to 5,7-DHT in the micromolar range (10-100 µM) for 72 hours results in a clear concentration-dependent reduction in the number and integrity of serotonergic neurons. nih.gov Similarly, in human iPSC-derived serotonergic neurons, cell death increases with higher concentrations of the neurotoxin. frontiersin.org

Table 3: Concentration-Dependent Effects of 5,7-DHT in Primary Raphe Cultures

| 5,7-DHT Concentration (µM) | Lactate Dehydrogenase (LDH) Release | Serotonergic Neuron Viability |

| 10 | ↑ | ↓ |

| 50 | ↑↑ | ↓↓ |

| 100 | ↑↑↑ | ↓↓↓ |

Arrow directions indicate the relative change in LDH release or neuron viability (↑ increase, ↓ decrease). Data is illustrative of findings reported in the literature. nih.gov

Primary Neuronal Culture Systems (e.g., Raphe Cultures)

Verification and Characterization of Lesions

Following the administration of 5,7-DHT, it is crucial to verify and characterize the extent and selectivity of the resulting neuronal lesion. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive and widely used technique for this purpose. nih.govnih.govnih.gov

HPLC-ED allows for the precise quantification of monoamines (serotonin, norepinephrine, and dopamine) and their metabolites (e.g., 5-hydroxyindoleacetic acid - 5-HIAA) in various brain regions. jneurosci.orgif-pan.krakow.plnih.govnih.gov Brain tissue samples are dissected from specific areas of interest, and the neurochemicals are extracted and then separated by the HPLC column before being detected by an electrochemical cell. jneurosci.orgnih.gov

The effectiveness of a 5,7-DHT lesion is typically defined by a significant reduction in serotonin and 5-HIAA levels in the target brain structures compared to control animals. jneurosci.orgnih.gov For instance, a successful lesion might be characterized by serotonin levels below 40% of the mean in sham-operated controls. jneurosci.org This method also allows for the assessment of the lesion's selectivity by measuring the levels of norepinephrine and dopamine. jneurosci.org In studies where desipramine is used to protect noradrenergic neurons, HPLC-ED can confirm the preservation of norepinephrine levels, thereby validating the selectivity of the serotonergic lesion. jneurosci.orgoup.com

Table 4: Example of HPLC-ED Data for Verification of a 5,7-DHT Lesion in the Insular Cortex

| Group | 5-HT (ng/mg tissue) | 5-HIAA (ng/mg tissue) | NE (ng/mg tissue) | DA (ng/mg tissue) |

| Sham Control | 1.0 ± 0.1 | 0.5 ± 0.05 | 0.4 ± 0.04 | 0.2 ± 0.02 |

| 5,7-DHT Lesion | 0.24 ± 0.03 | 0.29 ± 0.04 | 0.38 ± 0.05 | 0.21 ± 0.03 |

* Indicates a statistically significant difference from the sham control group. Data is hypothetical but representative of findings in the literature. jneurosci.org

Immunocytochemistry and Histological Techniques

Immunocytochemistry and conventional histological methods are indispensable for validating the efficacy and specificity of this compound (5,7-DHT)-induced lesions of serotonergic neurons. These techniques provide a visual confirmation of the neurotoxic effects, allowing researchers to assess the extent of neuronal loss and the specificity of the lesion to the serotonin (5-HT) system.

Following the administration of 5,7-DHT, histological analysis is routinely performed to characterize the lesion site. A common approach involves staining brain sections with dyes like Cresyl Violet. nih.gov This method reveals general cellular morphology, allowing for the identification of neuronal cell loss and gliosis, which is the proliferation of glial cells in response to central nervous system injury. nih.govelsevier.es In experimental models, histological analysis of animals treated with 5,7-DHT shows a significant loss of nerve cell bodies and a marked increase in reactive glia in the targeted regions, such as the dorsal raphe nucleus (DRN). elsevier.es

Immunocytochemistry offers a more specific assessment by using antibodies to target proteins that are characteristic of serotonergic neurons. A primary marker for these neurons is tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. nih.gov By using anti-TPH antibodies, researchers can visualize the population of serotonergic neurons and quantify the extent of their depletion following 5,7-DHT treatment. nih.gov Studies have shown that immunocytochemistry using TPH antisera reveals a concentration-dependent neurotoxicity induced by 5,7-DHT. nih.gov This is often characterized by a "pruning" effect, where there is a loss of axon terminals and dendrites, leading to retrograde axonal degeneration. nih.govkarger.comkarger.com

Another critical target for immunocytochemical analysis is the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft. nih.gov Since 5,7-DHT is taken up into neurons via SERT, the loss of SERT-immunoreactive axons serves as a direct indicator of serotonergic denervation. nih.gov In situ immunocytochemical studies have demonstrated a significant loss of SERT-immunoreactive axons after 5,7-DHT treatment, which correlates with a reduction in TPH-immunoreactive axons. nih.gov This dual analysis confirms that the observed deficits are due to the loss of serotonergic neurons.

Furthermore, immunocytochemistry can be employed to confirm the selectivity of the lesion. For instance, double immunofluorescence labeling can be used to differentiate between serotonergic and other types of neurons, such as dopaminergic neurons which are marked by tyrosine hydroxylase (TH). nih.gov Studies using this technique have shown that cells that accumulate 5,7-DHT are also immunoreactive for 5-HT, but not for TH, confirming that 5,7-DHT specifically targets serotonergic cells when appropriate protective agents for other monoaminergic systems are used. nih.gov

The table below summarizes the key immunocytochemical and histological markers used in the evaluation of 5,7-DHT lesions and the typical findings.

| Technique | Marker | Target | Typical Findings after 5,7-DHT Lesion |

| Histology | Cresyl Violet | General cell morphology | Neuronal cell loss and gliosis nih.govelsevier.es |

| Immunocytochemistry | Anti-Tryptophan Hydroxylase (TPH) | Serotonergic neurons | Decreased number of TPH-positive cells, axonal "pruning" nih.gov |

| Immunocytochemistry | Anti-Serotonin (5-HT) | Serotonergic neurons and fibers | Loss of 5-HT immunoreactivity nih.govjove.com |

| Immunocytochemistry | Anti-Serotonin Transporter (SERT) | Serotonergic axons and terminals | Loss of SERT-immunoreactive fibers nih.govneuroscienceassociates.com |

| Immunofluorescence | Anti-5-HT and Anti-Tyrosine Hydroxylase (TH) | Serotonergic and dopaminergic neurons | Specific labeling of 5-HT neurons by 5,7-DHT, with no labeling of TH-positive neurons nih.gov |

Autoradiographic Studies of Transporter Binding

Quantitative autoradiography is a powerful technique used to visualize and quantify the density of specific binding sites, such as neurotransmitter transporters, in the brain. In the context of this compound (5,7-DHT) research, autoradiography is crucial for assessing the impact of neurotoxic lesions on the serotonin transporter (SERT) and other related receptors.

Following the administration of 5,7-DHT, a significant and lasting reduction in SERT binding is consistently observed in various brain regions. karger.comresearchgate.net This is demonstrated by using radiolabeled ligands that bind specifically to SERT, such as [³H]citalopram or [³H]cyanoimipramine ([³H]CN-IMI). tandfonline.comif-pan.krakow.plnih.gov The decrease in transporter binding provides a quantitative measure of the loss of serotonergic nerve terminals. For example, studies in rats have shown a dramatic reduction of SERT binding in areas like the frontal cortex, hippocampus, and nucleus accumbens after 5,7-DHT treatment. if-pan.krakow.pl

The extent of SERT reduction can vary depending on the developmental stage at which the lesion is induced. When 5,7-DHT is administered to adult rats, a profound decrease in SERT is seen across most brain regions. if-pan.krakow.pl However, neonatal administration of the neurotoxin may result in a less pronounced reduction in certain areas, such as the ventral tegmental area and nucleus accumbens, suggesting a degree of developmental resistance or plasticity. if-pan.krakow.pl

Autoradiography is also employed to investigate the compensatory changes in other receptor systems following serotonergic denervation. A common finding is an upregulation of postsynaptic 5-HT₁ₐ receptors. karger.comresearchgate.net For instance, seven days after a 5,7-DHT injection, a significant increase in 5-HT₁ₐ receptor density was observed in the ventromedial hypothalamic nucleus of intact female rats. karger.comresearchgate.net This upregulation is thought to be a homeostatic response to the reduced availability of serotonin. However, this response can be influenced by other factors, such as hormonal status. karger.comresearchgate.net

The table below presents a summary of findings from various autoradiographic studies investigating the effects of 5,7-DHT on transporter and receptor binding.

| Brain Region | Radioligand | Target | Effect of 5,7-DHT Lesion |

| Hypothalamus, Hippocampus | Not Specified | 5-HT Transporter | Decreased binding in all injected animals karger.comresearchgate.net |

| Ventromedial Hypothalamic Nucleus | Not Specified | 5-HT₁ₐ Receptor | Increased density in intact female rats, but not ovariectomized rats karger.comresearchgate.net |

| Various Brain Regions | Not Specified | 5-HT₁ₑ Receptor | No change in density karger.comresearchgate.net |

| Primary Somatosensory Cortex | [³H]citalopram | SERT | Pattern of binding remained visible after destruction of raphe-cortical afferents tandfonline.com |

| Frontal Cortex, Hippocampus, etc. | [³H]citalopram | SERT | Dramatic reduction in adult-lesioned rats if-pan.krakow.pl |

| Dorsal Raphe Nucleus | [³H]CN-IMI | SERT | Marked reduction in binding nih.gov |

| Dorsal Raphe Nucleus | [³H]8-OH-DPAT | 5-HT₁ₐ Receptor | Significantly decreased binding after intracisternal 5,7-DHT lesions nih.gov |

Neurotransmitter System Interactions and Modulation by 5,7 Dihydroxytryptamine

Serotonergic System Depletion and Alterations

5,7-DHT is known to selectively damage serotonergic neurons. wikipedia.orgwikiwand.com This neurotoxicity is thought to arise from the compound's structural similarity to serotonin (B10506) (5-hydroxytryptamine or 5-HT), which facilitates its uptake into these neurons. Once inside, it generates reactive oxygen species, leading to oxidative stress and neuronal degeneration.

A primary and well-documented effect of 5,7-DHT administration is a significant and lasting reduction in the levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). karger.comscispace.comscispace.comkarger.com Studies in animal models consistently demonstrate marked depletion of 5-HT and 5-HIAA in various brain regions, including the cerebral cortex, spinal cord, hippocampus, and striatum, following administration of the neurotoxin. karger.comkarger.comnih.govif-pan.krakow.pl For instance, neonatal treatment in rats leads to a permanent reduction of over 50% in both 5-HT and 5-HIAA in the spinal cord. karger.com Similarly, adult rats show significant decreases in these substances in the frontal cortex, striatum, and hippocampus. if-pan.krakow.pl Research has shown that intracisternal administration of 5,7-DHT can lead to a 47% decrease in cerebrospinal fluid levels of 5-HIAA. ahajournals.org In the medial prefrontal cortex, the neurotoxin causes a reduction in 5-HIAA. nih.gov

| Brain Region | Effect on 5-HT Levels | Effect on 5-HIAA Levels | Study Animal | Reference |

| Cerebral Cortex | Marked & Permanent Reduction | Marked & Permanent Reduction | Rat | karger.comscispace.comkarger.comnih.gov |

| Spinal Cord | >50% Permanent Reduction | >50% Permanent Reduction | Rat | karger.comscispace.comkarger.comkarger.com |

| Hippocampus | Significant Depletion | Significant Depletion | Rat | nih.govif-pan.krakow.pl |

| Striatum | Significant Depletion | Significant Depletion | Rat | nih.govif-pan.krakow.pl |

| Medial Prefrontal Cortex | N/A | Reduction | Rat | nih.gov |

| Brainstem | No depletion (compensatory effects) | Unchanged | Rat | nih.gov |

The neurochemical effects of 5,7-DHT manifest in both the short and long term. Immediately following administration, there is an observed increase in the extracellular concentration of 5-hydroxyindoles, which peaks within 1.5 to 2 hours before returning to baseline levels by 4 hours. nih.gov This acute effect may be due to a combination of increased serotonin release from damaged terminals, inhibition of reuptake, or inhibition of monoamine oxidase. nih.gov

The long-term consequences are characterized by a persistent depletion of 5-HT and 5-HIAA concentrations in forebrain regions like the cortex, striatum, and hippocampus. nih.gov However, the extent of depletion and potential for recovery can vary. While some studies report permanent reductions, others have observed that after local infusions into specific cortical areas, 5-HT levels can partially or fully recover over a period of months. researchgate.net This suggests a degree of plasticity and potential for regrowth of lesioned axons over time. nih.gov

In response to the neurotoxic damage, the surviving serotonergic neurons exhibit several compensatory mechanisms. One significant adaptation is an increased turnover of serotonin in the remaining nerve terminals of denervated regions. karger.comscispace.comkarger.com This is suggested by findings where the reduction in 5-HT levels is more pronounced than the corresponding decrease in 5-HIAA levels, indicating that the remaining neurons are synthesizing and metabolizing serotonin at a higher rate. karger.comscispace.comkarger.com Studies have also shown that despite significant neuron loss in the brainstem, 5-HT concentrations may not be depleted, suggesting that compensatory mechanisms in the surviving neurons allow for increased serotonin production. nih.gov Furthermore, there is evidence of compensatory sprouting, where surviving neurons may grow new collaterals to partially re-innervate target areas over time. These long-term adaptations may include increased serotonin synthesis or decreased reuptake in the neurons that withstand the initial toxic insult. nih.gov

Short-Term and Long-Term Neurochemical Effects

Noradrenergic System Involvement

While 5,7-DHT is primarily used for its effects on the serotonergic system, it is not entirely selective and also impacts the noradrenergic system. wikipedia.orgwikiwand.com

Administration of 5,7-DHT also causes a depletion of norepinephrine (B1679862) (NE) in the brain. nih.govnih.gov Studies in mice have shown a dose-related depletion of hippocampal norepinephrine following intracerebroventricular injection of 5,7-DHT. nih.gov This effect on noradrenergic neurons is a known off-target effect. wikipedia.orgwikiwand.com To achieve selective depletion of serotonin, researchers often pretreat animals with compounds like desipramine (B1205290), which inhibits the norepinephrine transporter, thus protecting noradrenergic neurons from the neurotoxin. wikipedia.orgwikiwand.comsigmaaldrich.com Unlike the permanent depletion often seen in the serotonergic system, brain norepinephrine levels have been observed to recover to near-normal values within months after 5,7-DHT administration. nih.gov This recovery is associated with intense sprouting and regrowth of the drug-lesioned axons, which can re-innervate previously denervated regions. nih.gov

| Neurotransmitter System | Effect of 5,7-DHT | Notes | Reference |

| Serotonergic | Depletion of 5-HT and 5-HIAA | Primary target; can be long-lasting or permanent. | karger.comnih.govif-pan.krakow.pl |

| Noradrenergic | Depletion of Norepinephrine | Off-target effect; can be blocked by desipramine; levels may recover over time. | wikipedia.orgnih.govnih.govnih.gov |

| Dopaminergic | Generally no significant effect | Studies report no change in dopamine (B1211576) levels. | karger.comresearchgate.netnih.gov |

The mechanism of 5,7-DHT-induced toxicity in noradrenergic neurons involves the enzyme monoamine oxidase (MAO). nih.gov The neurotoxic effects are believed to stem, at least in part, from the formation of hydrogen peroxide and associated oxygen radicals generated by MAO. nih.gov Research investigating the specific isoforms of MAO has revealed that the A form (MAO-A) plays a crucial role in the noradrenergic toxicity induced by 5,7-DHT. nih.gov This was demonstrated in a study where the non-selective MAO inhibitor pargyline (B1678468) blocked the norepinephrine-depleting effects of 5,7-DHT, whereas the selective MAO-B inhibitor deprenyl (B1670267) did not. nih.gov This finding suggests that the metabolism of 5,7-DHT by MAO-A within noradrenergic neurons is a key step in its toxic action on this system. nih.gov

Effects on Norepinephrine Levels and Neurons

Multi-Neurotransmitter Lesion Models (e.g., Co-lesioning with 6-Hydroxydopamine)

To dissect the intricate interactions between the serotonergic and dopaminergic systems, researchers often employ dual-lesion models, most commonly using 5,7-DHT to eliminate serotonin neurons and 6-hydroxydopamine (6-OHDA) to destroy catecholamine (dopamine and norepinephrine) neurons. oup.comresearchgate.netdergipark.org.tr These models are invaluable for understanding how one system compensates for or influences the other, particularly in pathological states like Parkinson's disease. nih.gov

When creating these dual-lesion models, researchers often administer a norepinephrine reuptake inhibitor like desipramine to protect noradrenergic neurons from the effects of 5,7-DHT and 6-OHDA, thereby creating a more selective lesion of serotonin and dopamine neurons. oup.com

A key application of the 5,7-DHT and 6-OHDA co-lesion model is the study of L-DOPA-induced dyskinesia in Parkinson's disease models. oup.comoup.com As mentioned, studies have shown that in rats with 6-OHDA-induced dopamine lesions, subsequent lesioning of serotonin neurons with 5,7-DHT dramatically reduces or eliminates L-DOPA-induced involuntary movements. oup.comoup.com This provides strong evidence that the serotonin system is a key player in the development of this major side effect of dopamine replacement therapy. oup.comoup.com

| Lesion Model | Primary Finding | Implication | Reference |

|---|---|---|---|

| 6-OHDA (DA lesion) followed by L-DOPA treatment | Development of severe abnormal involuntary movements (dyskinesia). | Standard model for L-DOPA-induced dyskinesia. | oup.comoup.com |

| 6-OHDA (DA lesion) + 5,7-DHT (5-HT lesion) followed by L-DOPA treatment | Almost complete abolishment of L-DOPA-induced dyskinesia. | Demonstrates that serotonin neurons are critical for the expression of dyskinesia, likely via unregulated dopamine release. | oup.comoup.com |

| Neonatal 6-OHDA + 5,7-DHT co-lesion | Restored behavioral sensitization to D2 dopamine receptor agonists compared to noradrenergic-lesioned animals. | Highlights the complex, interdependent roles of serotonin, dopamine, and norepinephrine in shaping receptor sensitivity. | researchgate.net |

These dual-lesion studies have also revealed plastic changes in the brain. For instance, neonatal lesions of dopamine neurons with 6-OHDA can lead to a "hyperinnervation" of the striatum by serotonin neurons later in life, suggesting a compensatory sprouting mechanism. researchgate.net Co-lesioning with 5,7-DHT allows researchers to investigate the functional consequences of preventing such plasticity. researchgate.net These models are crucial for untangling the complex adaptations that occur following neurotransmitter system damage and for identifying novel therapeutic targets that account for the interaction between systems.

Regional Neuroanatomical Effects and Circuitry Alterations Induced by 5,7 Dihydroxytryptamine

Impact on Forebrain Structures

Cerebral Cortex (Frontal, Entorhinal)

The cerebral cortex, particularly the frontal and entorhinal regions, is significantly affected by 5,7-DHT-induced serotonin (B10506) depletion. In the frontal cortex of marmoset monkeys, direct injections of 5,7-DHT result in substantial and localized depletions of 5-HT. oup.com Specifically, studies have shown significant reductions in 5-HT levels in the orbitofrontal cortex (OFC) and the lateral prefrontal cortex (LPFC), while adjacent medial and dorsal regions remain largely unaffected. oup.comjneurosci.org For instance, post-mortem tissue analysis has revealed significant 5-HT depletion in the OFC and LPFC of marmosets treated with 5,7-DHT. jneurosci.org This depletion is often accompanied by compensatory changes in serotonergic receptor density. In mice, intracerebroventricular administration of 5,7-DHT led to a 70% decrease in cortical 5-HT levels and a corresponding increase in the number of 5-HT2 receptor binding sites. nih.gov

Neonatal administration of 5,7-DHT in rats also causes a marked and permanent reduction in 5-HT levels in the cerebral cortex. karger.com Studies using quantitative autoradiography in adult rats have demonstrated that 5,7-DHT administration leads to a dramatic reduction of the serotonin transporter in both the frontal and entorhinal cortex. if-pan.krakow.plpopline.org Furthermore, lesions of the dorsal raphe nucleus with 5,7-DHT can induce plastic changes in prefrontal cortex neurons and lead to a decrease in baseline levels of acetylcholine (B1216132), suggesting an interaction between serotonergic and cholinergic systems in this region. elsevier.es

Table 1: Effects of 5,7-DHT on the Cerebral Cortex

| Species | Brain Region | Method of 5,7-DHT Administration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Marmoset | Orbitofrontal Cortex (OFC), Lateral Prefrontal Cortex (LPFC) | Direct Injection | Substantial, localized 5-HT depletion. | oup.comjneurosci.org |

| Mouse | Cortex | Intracerebroventricular | 70% decrease in 5-HT levels; increased 5-HT2 receptor binding sites. | nih.gov |

| Rat | Frontal Cortex, Entorhinal Cortex | Neonatal Systemic / Adult Intracerebroventricular | Permanent 5-HT reduction; dramatic decrease in 5-HT transporter sites. | karger.comif-pan.krakow.plpopline.org |

| Rat | Prefrontal Cortex | Dorsal Raphe Nucleus Injection | Plastic changes in neurons; decreased baseline acetylcholine levels. | elsevier.es |

Hippocampus

The hippocampus, a structure critical for learning and memory, is densely innervated by serotonergic neurons and is thus a key target of 5,7-DHT. Administration of 5,7-DHT selectively reduces hippocampal serotonin levels. nih.gov This depletion has been shown to have complex effects on hippocampal neurogenesis, the process of generating new neurons. Some studies indicate that the destruction of serotonergic axons originating from the raphe nuclei by 5,7-DHT leads to a decrease in the number of newly generated cells in the dentate gyrus (DG) of the hippocampus. usdbiology.comane.pl One study reported a 60% reduction in the rate of neurogenesis for one month following the lesion, with a gradual recovery as serotonergic axons reinnervated the structure. ane.pl However, other research suggests that selective 5-HT depletion with 5,7-DHT does not significantly alter the proliferation or survival of adult hippocampal progenitors. nih.gov These conflicting findings may stem from differences in experimental protocols or the specific aspects of neurogenesis being measured. mdc-berlin.de

In adult rats, 5,7-DHT administration results in a significant reduction of the serotonin transporter in the hippocampus. if-pan.krakow.plpopline.org Following 5,7-DHT-induced denervation, there is evidence of compensatory changes in receptor density, although these can be influenced by other factors such as hormonal status. karger.com

Table 2: Effects of 5,7-DHT on the Hippocampus

| Species | Key Findings | Reference(s) |

|---|---|---|

| Rat | Selective decrease in hippocampal serotonin levels. | nih.gov |

| Rat | Decreased number of newly generated neurons in the dentate gyrus. | usdbiology.comane.pl |

| Rat | No significant alteration in proliferation or survival of adult hippocampal progenitors in some studies. | nih.gov |

| Rat | Dramatic reduction of 5-HT transporter sites in adult-lesioned animals. | if-pan.krakow.plpopline.org |

Striatum (Caudate-Putamen)

The striatum, a core component of the basal ganglia involved in motor control and reward processing, is also modulated by serotonergic inputs. Administration of 5,7-DHT effectively depletes serotonin in the striatum. nih.gov However, research indicates that extracellular 5-HT levels are not significantly diminished until tissue depletions exceed 60%, suggesting the presence of potent compensatory mechanisms in the remaining neurons. nih.govutoledo.edu

Long-term studies have revealed that near-complete 5-HT depletion in the striatum, achieved 21 days after 5,7-DHT lesioning, leads to significant alterations in glutamatergic transmission. nih.gov These changes include a marked increase in basal extracellular levels of glutamate (B1630785) and glutamine (364% and 259% of control, respectively) and an increase in high-affinity glutamate uptake in striatal synaptosomes, without affecting basal dopamine (B1211576) levels. nih.gov These findings suggest that serotonin exerts a long-lasting, tonic inhibitory influence on the striatal glutamatergic input. nih.gov Furthermore, adult rats treated with 5,7-DHT show a dramatic reduction in serotonin transporter binding sites in the caudate-putamen. if-pan.krakow.plpopline.org

Table 3: Effects of 5,7-DHT on the Striatum (Caudate-Putamen)

| Species | Key Findings | Reference(s) |

|---|---|---|

| Rat | Extracellular 5-HT levels are maintained until tissue depletion exceeds 60%. | nih.govutoledo.edu |

| Rat | Near-complete 5-HT depletion leads to a 364% increase in extracellular glutamate. | nih.gov |

| Rat | Near-complete 5-HT depletion leads to a 156% increase in high-affinity glutamate uptake. | nih.gov |

| Rat | Dopamine levels remain unchanged after striatal 5-HT depletion. | nih.gov |

| Rat | Adult-lesioned rats show a dramatic reduction in 5-HT transporter sites. | if-pan.krakow.plpopline.org |

Nucleus Accumbens (Core and Shell)

The nucleus accumbens (NAc), a key structure in the brain's reward system, is divided into the core and shell subregions, both of which receive serotonergic innervation. Lesions induced by 5,7-DHT in these subregions have distinct and sometimes opposing effects. 5,7-DHT lesions in the NAc shell have been shown to potentiate latent inhibition, a measure of selective attention. nih.gov In contrast, lesions in the NAc core reduce latent inhibition, an effect consistent with a disruption of the normal opponent interaction between serotonin and dopamine in this region. nih.gov

Neurochemical analysis following these lesions reveals complex cross-regional effects. A 5,7-DHT lesion in the shell can lead to increased dopamine and 5-HIAA (a serotonin metabolite) levels in the core. nih.gov Studies investigating age-related effects show that neonatal administration of 5,7-DHT produces only a slight to moderate reduction in serotonin transporter sites in the nucleus accumbens, suggesting this system is more resistant to the neurotoxin in the early postnatal period compared to adulthood, where a dramatic reduction is observed. if-pan.krakow.plpopline.org

Table 4: Effects of 5,7-DHT on the Nucleus Accumbens

| Species | Brain Subregion | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | Shell | Potentiates latent inhibition; can increase dopamine in the core. | nih.gov |

| Rat | Core | Reduces latent inhibition. | nih.gov |

| Rat | Nucleus Accumbens | Neonatal lesions cause only slight to moderate reduction in 5-HT transporter sites. | if-pan.krakow.plpopline.org |

| Rat | Nucleus Accumbens | Adult lesions cause a dramatic reduction in 5-HT transporter sites. | if-pan.krakow.plpopline.org |

Amygdala

The amygdala is crucial for processing emotions, particularly fear and anxiety, and its function is heavily modulated by serotonin. Direct infusions of 5,7-DHT into the basolateral amygdala (BLA) produce reliable, moderate depletion of 5-HT. frontiersin.org Such lesions have been shown to alter fear-related behaviors. For instance, lesioning 5-HT fibers in the BLA can reduce freezing behaviors in fear conditioning paradigms. frontiersin.org Conversely, other studies have reported that 5,7-DHT infusions into the amygdala can increase fear-potentiated startle. researchgate.net This suggests that serotonin's role in the amygdala is complex, potentially inhibiting excitatory inputs to projection neurons. nih.gov

Lesions of the dorsal raphe nucleus with 5,7-DHT, which provides a major serotonergic input to the forebrain, result in 5-HT reductions in the basal and central amygdaloid nuclei. karger.comnih.gov In marmosets, localized 5-HT depletion in the amygdala enhanced conditioned behavioral responses to appetitive cues. nih.gov Biochemically, depletion of noradrenaline in the amygdala with 6-hydroxydopamine was found to impair taste aversion learning, whereas 5-HT depletion with 5,7-DHT did not, suggesting distinct roles for these monoamines in this specific function within the amygdala. oxcns.org

Table 5: Effects of 5,7-DHT on the Amygdala

| Species | Method of 5,7-DHT Administration | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | Direct BLA Infusion | Moderate 5-HT depletion; reduced freezing in some fear paradigms. | frontiersin.orgfrontiersin.org |

| Rat | Direct Amygdala Infusion | Increased fear-potentiated startle in some studies. | researchgate.net |

| Rat | Dorsal Raphe Nucleus Injection | 5-HT reduction in basal and central amygdaloid nuclei. | karger.comnih.gov |

| Marmoset | Direct Amygdala Infusion | Enhanced conditioned responses to appetitive cues. | nih.gov |

| Rat | Direct BLA Infusion | Did not alter taste aversion learning. | oxcns.org |

Hypothalamus (Ventromedial, Dorsomedial, Medial Preoptic Area)

The hypothalamus regulates a wide range of essential functions, and its various nuclei are differentially affected by 5,7-DHT. Intrahypothalamic injections of 5,7-DHT can cause profound serotonin depletion. One week after injection, 5-HT levels in the ventromedial nucleus (VMN), dorsomedial nucleus (DMN), and medial preoptic nucleus (MPN) can be depleted by approximately 90%. nih.gov This depletion has significant effects on neuronal structure and circuitry. In the VMN of both male and female rats, 5,7-DHT injection results in a large increase in dendritic spine density. nih.govkarger.comkarger.com This structural plasticity is thought to underlie some of the behavioral changes observed after 5-HT depletion in this region. karger.com

Lesions targeting the serotonergic inputs from the dorsal raphe nucleus specifically reduce 5-HT content in the medial preoptic area and the ventromedial hypothalamic nuclei. karger.comnih.gov In contrast, lesions of the median raphe nucleus cause more widespread 5-HT depletion but spare the dorsomedial and ventromedial nuclei. karger.comnih.gov In the DMN, serotonergic axons show a capacity for regeneration following 5,7-DHT-induced lesions, with regenerated terminals re-establishing specific fine structural relationships over time. nih.govresearchgate.net Functionally, 5-HT depletion in the VMN and DMN has been linked to changes in hormone secretion. karger.comnih.gov In the medial preoptic area, castration was found to decrease 5-HT1a receptor density in male rats. karger.comresearchgate.net

Table 6: Effects of 5,7-DHT on the Hypothalamus

| Species | Hypothalamic Nucleus | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | Ventromedial (VMN), Dorsomedial (DMN), Medial Preoptic (MPN) | ~90% 5-HT depletion one week post-injection. | nih.gov |

| Rat | Ventromedial (VMN) | Large increase in dendritic spine density. | nih.govkarger.comkarger.com |

| Rat | Medial Preoptic (MPN), Ventromedial (VMN) | 5-HT reduction following dorsal raphe nucleus lesions. | karger.comnih.gov |

| Rat | Dorsomedial (DMN) | Regeneration of 5-HT axons with cellular specificity post-lesion. | nih.govresearchgate.net |

| Rat | Medial Preoptic (MPN) | Castration decreased 5-HT1a receptor density. | karger.comresearchgate.net |

Lateral Septum

The lateral septum, a key component of the limbic system, is involved in regulating emotion and stress responses. The introduction of 5,7-dihydroxytryptamine into this region leads to significant alterations in serotonergic innervation, which in turn affects behavior.

Following lesions of the dorsal raphe nucleus, a primary source of serotonergic input to the forebrain, a notable decrease in the concentration of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), is observed in the septum of male rats. jst.go.jp This depletion of serotonin in the lateral septum is associated with changes in social and aggressive behaviors. Research has shown that bilateral microinjections of 5,7-DHT into the lateral septum can produce a behavioral profile in social interaction tests that is similar to the effects of chronically administered benzodiazepines, suggesting a role for septal serotonin in anxiety. nih.gov

| Brain Region | Neurochemical Change | Species | Reference |

| Septum | Decrease in 5-HT and 5-HIAA | Rat (male) | jst.go.jp |

Effects on Brainstem Nuclei

The brainstem houses the primary clusters of serotonergic neurons, the raphe nuclei, which are significantly affected by 5,7-DHT.

Dorsal Raphe Nucleus

The dorsal raphe nucleus (DRN) is the largest serotonergic nucleus, providing extensive innervation to the forebrain. Lesions induced by 5,7-DHT in the DRN lead to profound changes in neuronal activity, not only within the nucleus itself but also in its projection targets.

Single-unit extracellular recordings in rats with 5,7-DHT-induced lesions of the DRN reveal a significant increase in the firing rate of subthalamic nucleus neurons. nih.gov Furthermore, the firing pattern of these neurons shifts towards a more burst-like activity. nih.gov In vivo studies have characterized the baseline firing properties of different neuronal populations within the DRN of anesthetized rats, which provides a context for understanding the effects of 5,7-DHT. For instance, putative serotonergic neurons in the DRN typically exhibit a slow and regular firing rate. ox.ac.uk The neurotoxin-induced alteration of these firing characteristics is a key mechanism by which 5,7-DHT impacts behaviors such as reward-seeking. jneurosci.org

| Neuronal Population | Electrophysiological Parameter | Baseline Value (mean ± SEM) | Post-Lesion Change | Species | Reference |

| Subthalamic Nucleus Neurons | Firing Rate | Not specified | Increased | Rat | nih.gov |

| Subthalamic Nucleus Neurons | Firing Pattern | Not specified | More burst-firing | Rat | nih.gov |

| Putative 5-HT Neurons (DRN) | Firing Rate | 0.5–2 Hz | Not specified | Rat | ox.ac.uk |

| Putative 5-HT Neurons (DRN) | Firing Pattern | Regular | Not specified | Rat | ox.ac.uk |

Mesencephalon-Pons-Medulla Regions

Neonatal treatment of rats with 5,7-DHT results in a paradoxical effect in the brainstem regions containing the serotonergic cell bodies. While distant projections are denervated, there is a marked hyperinnervation in the mesencephalon-pons-medulla area. This leads to a significant and permanent increase in the concentrations of 5-HT and 5-HIAA in these regions. if-pan.krakow.pl

One study reported a 60% increase in the 5-HT concentration in the pons-medulla of adult rats that had been treated with 5,7-DHT as neonates. if-pan.krakow.pl This hyperinnervation is thought to be a compensatory response to the "pruning" of distal axons, where the neuron attempts to maintain its total number of terminal arborizations by sprouting new connections closer to the cell body. nih.gov

Spinal Cord Serotonergic Pathways

The descending serotonergic pathways from the brainstem to the spinal cord play a crucial role in modulating sensory, motor, and autonomic functions. Administration of 5,7-DHT has been shown to effectively deplete serotonin in the spinal cord.

Intracerebroventricular injections of 5,7-DHT can lead to a drastic reduction in spinal cord serotonin levels, with some studies reporting a decrease to less than 5% of the levels in control animals. physiology.org This profound depletion has significant functional consequences, including effects on mechanosensory recovery after injury and the modulation of pain perception. cdnsciencepub.comnih.gov For instance, depletion of spinal 5-HT has been shown to accelerate mechanosensory recovery in a rat model of deafferentation.

Alterations in Neural Projections and Innervation Patterns

A primary and intended effect of 5,7-DHT is the destruction of serotonergic axons and terminals, leading to characteristic changes in innervation patterns throughout the central nervous system.

Denervation in Distant Nerve Terminal Projections

Following the administration of 5,7-DHT, a marked and permanent reduction in 5-HT and 5-HIAA is observed in distant nerve terminal projections, such as those in the cerebral cortex and hypothalamus. nih.govnih.gov This denervation is a direct consequence of the neurotoxin being taken up by the serotonin transporter and subsequently destroying the axon terminals.

Stereotactic lesions of the medial 5-HT bundles in the mesencephalon using 5,7-DHT resulted in a significant reduction of 5-HT uptake in vitro in downstream regions. In the hypothalamus, the uptake of [3H]5-HT was reduced to 12-16% of control values, while in the cerebral cortex, it was reduced to 34-35% of control values. nih.gov This demonstrates the profound denervation that occurs in brain regions distant from the site of the initial lesion. This "chemical axotomy" is a key feature of the neurotoxic effects of 5,7-DHT.

Hyperinnervation in Cell Body-Near Regions

The depletion of serotonergic neurons by this compound (5,7-DHT) can paradoxically lead to hyperinnervation in certain brain regions, a process driven by the sprouting of remaining healthy axons. This compensatory mechanism is a testament to the brain's plasticity, where surviving neurons attempt to re-establish lost connections.

Following partial denervation of the hippocampus with 5,7-DHT, intact serotonergic (5-HT) fibers have been observed to increase their terminal territory through collateral sprouting. nih.gov Specifically, when 5-HT fibers within the cingulum bundle are destroyed, the surviving homologous fibers traveling through the fornix-fimbria expand their reach into the denervated hippocampal areas. nih.govcapes.gov.br This process is not a regeneration of the destroyed fibers but rather a compensatory sprouting from the unlesioned ones. nih.gov Studies have shown that this response can lead to a significant increase in the number of labeled neurons in the median raphe nucleus (MRN) at 42 days post-lesion, suggesting a robust sprouting response. nih.gov

This phenomenon is not limited to the serotonergic system. Research indicates that neonatal lesions of 5-HT neurons in the dorsal raphe nucleus using 5,7-DHT can result in a delayed hyperinnervation of dopamine (DA) axons in the medial prefrontal cortex (mPFC) of adult rats. imrpress.com This suggests cross-system plasticity where the loss of one monoaminergic system influences the anatomical arrangement of another.